molecular formula C21H28BNO6 B1148768 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate CAS No. 1256359-97-3

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate

Cat. No.: B1148768
CAS No.: 1256359-97-3
M. Wt: 402.26906
InChI Key:
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Description

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is a complex organic compound featuring an indole core substituted with tert-butyl, methyl, and dioxaborolane groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Mode of Action

The presence of the 1,3,2-dioxaborolane group suggests it may be involved in boron-mediated reactions, such as the suzuki-miyaura cross-coupling reaction .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds containing a 1,3,2-dioxaborolane group are often used in organic synthesis, particularly in cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Pharmacokinetics

Given its molecular weight of 377.29 , it falls within the range generally considered favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability would also influence its pharmacokinetic profile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a cool place (0-10°C) . Additionally, the compound’s efficacy could be influenced by the pH of its environment, as pH can affect a compound’s ionization state and, consequently, its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate typically involves multi-step organic reactionsThe dioxaborolane moiety is then introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole intermediate in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the dioxaborolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate
  • 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyridine-1-carboxylate

Uniqueness

Compared to similar compounds, 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-14(22-28-20(4,5)21(6,7)29-22)16-13(17(24)26-8)10-9-11-15(16)23/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCCQRPBRAWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682317
Record name 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-97-3
Record name 1H-Indole-1,4-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 4-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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